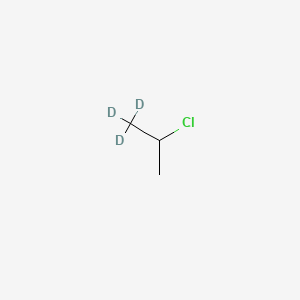

2-Chloropropane-1,1,1-D3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis of Stable Isotope-Labeled Compounds

2-Chloropropane-1,1,1-D3: is commonly used in the synthesis of stable isotope-labeled compounds. These compounds are crucial in various fields such as metabolic research, where they serve as internal standards for mass spectrometry-based quantification. The deuterium labeling provides a non-radioactive, stable marker that can be tracked through metabolic pathways .

Environmental Tracing

Deuterium-labeled 2-Chloropropane can be employed as a tracer in environmental studies. Its distinct isotopic signature allows researchers to track the distribution and degradation of chlorinated hydrocarbons in ecosystems, aiding in the understanding of pollutant behavior and environmental impact assessments .

Material Sciences

In material sciences, 2-Chloropropane-1,1,1-D3 can be used to investigate the interaction of organic molecules with various substrates. For example, it can be used to study the adsorption properties of nanomaterials, which is essential for developing new sensors and catalytic systems .

Pharmaceutical Research

The compound is valuable in pharmaceutical research for drug development. It can be used to synthesize deuterium-labeled analogs of drug candidates, which helps in studying their pharmacokinetics and metabolism. This information is critical for optimizing drug efficacy and safety .

Analytical Chemistry

In analytical chemistry, 2-Chloropropane-1,1,1-D3 serves as a reference standard. It is used to calibrate instruments and validate methods, particularly in gas chromatography and mass spectrometry, ensuring accurate and reliable analytical results .

Chemical Education

Lastly, 2-Chloropropane-1,1,1-D3 is used in chemical education as a teaching tool to demonstrate principles of isotopic labeling and its applications in research. It provides a tangible example for students learning about isotopes and their practical uses in science .

Safety and Hazards

Orientations Futures

While specific future directions for 2-Chloropropane-1,1,1-D3 are not mentioned in the search results, a related compound, 3-chloropropane-1,2-diol ester (3-MCPDE), is being studied for reduction using green nanomaterials . This could potentially pave the way for future research into the effects of green immobilization and their interactions for 3-MCPD reduction, which can impact the food industry .

Mécanisme D'action

Target of Action

2-Chloropropane-1,1,1-D3 is a chemical compound used in synthetic chemistry . . It is often used as a reference standard in chemical analysis .

Biochemical Pathways

As a stable isotope-labelled compound, it is often used in studies to trace the fate of similar non-labelled compounds in biochemical systems .

Result of Action

As a stable isotope-labelled compound, it can be used to study the behavior of similar non-labelled compounds in biological systems .

Action Environment

The action, efficacy, and stability of 2-Chloropropane-1,1,1-D3 can be influenced by various environmental factors. For example, the presence of other reactive species, pH, temperature, and solvent can all affect the reactivity and stability of this compound .

Propriétés

IUPAC Name |

2-chloro-1,1,1-trideuteriopropane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7Cl/c1-3(2)4/h3H,1-2H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULYZAYCEDJDHCC-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

81.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloropropane-1,1,1-D3 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[Amino(phenyl)methyl]-1,3,4-thiadiazol-2-amine dihydrochloride](/img/structure/B594889.png)